An In-Depth Technical Guide to 2-Amino-5-chloro-6-methylpyrazine: Chemical Properties, Structure, and Potential Applications
An In-Depth Technical Guide to 2-Amino-5-chloro-6-methylpyrazine: Chemical Properties, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 2-Amino-5-chloro-6-methylpyrazine. This pyrazine derivative is of interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery, due to its structural similarity to compounds with known biological activity. This document consolidates available data on its physicochemical characteristics, provides hypothetical experimental protocols for its synthesis and analysis, and explores its potential role as a kinase inhibitor.
Chemical Properties and Structure
2-Amino-5-chloro-6-methylpyrazine is a substituted pyrazine with the chemical formula C₅H₆ClN₃.[1][2] Its structure features a pyrazine ring substituted with an amino group, a chloro group, and a methyl group.
Physicochemical Data
Table 1: Chemical and Physical Properties of 2-Amino-5-chloro-6-methylpyrazine
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆ClN₃ | [1][2] |
| Molecular Weight | 143.57 g/mol | [1] |
| CAS Number | 453548-87-3 | [1] |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| Storage Temperature | Room Temperature | [1] |
Chemical Structure
The chemical structure of 2-Amino-5-chloro-6-methylpyrazine is depicted in Figure 1.
Figure 1. Chemical structure of 2-Amino-5-chloro-6-methylpyrazine.
Potential Applications in Drug Development
While direct biological activity studies on 2-Amino-5-chloro-6-methylpyrazine are not extensively published, the pyrazine scaffold is a common feature in many biologically active compounds.[3] Notably, pyrazine derivatives have emerged as a promising class of kinase inhibitors.[3]
Kinase Inhibition
Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[4] The 2-aminopyrazine scaffold, present in 2-Amino-5-chloro-6-methylpyrazine, is a key structural motif in several known kinase inhibitors.[3] Specifically, compounds with similar structures have been investigated as dual inhibitors of Src and Abl kinases.[5]
Src/Abl Kinases and Their Role in Cancer:
Src and Abl are non-receptor tyrosine kinases that are critical components of signaling pathways regulating cell growth, differentiation, and survival.[6] The fusion protein Bcr-Abl, resulting from a chromosomal translocation, is the causative agent of chronic myeloid leukemia (CML).[6] Both Src and Abl kinases have a central core composed of SH3, SH2, and tyrosine kinase domains.[6] The SH3 and SH2 domains are involved in protein-protein interactions, while the kinase domain is responsible for transferring a phosphate group from ATP to a substrate protein.[6] The constitutive activation of the Bcr-Abl kinase leads to uncontrolled cell proliferation.[7]
The structural similarity between the ATP-binding sites of Src and Abl kinases has led to the development of dual inhibitors that can target both enzymes.[5] Given that 2-Amino-5-chloro-6-methylpyrazine possesses the 2-aminopyrazine core, it is a candidate for investigation as a potential Src/Abl kinase inhibitor.
Below is a simplified representation of a potential workflow for screening this compound for kinase inhibitory activity.
The following diagram illustrates a simplified overview of the Src/Abl signaling pathway, highlighting their roles in cell proliferation and survival.
Experimental Protocols (Hypothetical)
The following sections provide detailed hypothetical methodologies for the synthesis and analysis of 2-Amino-5-chloro-6-methylpyrazine, based on established procedures for similar compounds. These protocols are intended as a starting point for researchers and would require optimization.
Synthesis of 2-Amino-5-chloro-6-methylpyrazine
A potential synthetic route to 2-Amino-5-chloro-6-methylpyrazine could involve the amination of a corresponding dichlorinated precursor. A generalized procedure based on the synthesis of similar aminopyridines is outlined below.[8]
Reaction Scheme:
2,5-Dichloro-3-methylpyrazine + NH₃ → 2-Amino-5-chloro-6-methylpyrazine
Materials:
-
2,5-Dichloro-3-methylpyrazine
-
Ammonia (aqueous solution or gas)
-
Copper(II) sulfate (catalyst, optional)
-
Methanol or other suitable solvent
-
Toluene or other extraction solvent
-
Anhydrous sodium sulfate
Procedure:
-
In a high-pressure autoclave, combine 2,5-dichloro-3-methylpyrazine, methanol, and a catalytic amount of copper(II) sulfate.
-
Seal the autoclave and introduce ammonia gas to the desired pressure.
-
Heat the reaction mixture to 145-155 °C and maintain for 8-10 hours with stirring.
-
After cooling to room temperature, carefully vent the excess ammonia.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
To the residue, add water and extract with toluene.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
The following diagram illustrates a potential workflow for this synthesis.
Analytical Methods
3.2.1. High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method could be developed for the analysis of 2-Amino-5-chloro-6-methylpyrazine.
Table 2: Hypothetical HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a valuable tool for the identification and purity assessment of 2-Amino-5-chloro-6-methylpyrazine.
Table 3: Hypothetical GC-MS Method Parameters
| Parameter | Condition |
| Column | Non-polar (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | m/z 40-400 |
The following diagram outlines a general workflow for the analytical characterization of the compound.
Conclusion
2-Amino-5-chloro-6-methylpyrazine is a heterocyclic compound with potential for further investigation in the field of drug discovery. Its structural similarity to known kinase inhibitors, particularly those targeting the Src/Abl pathway, makes it an attractive candidate for screening and lead optimization studies. The hypothetical experimental protocols provided in this guide offer a foundation for researchers to synthesize and characterize this molecule. Further research is warranted to elucidate its precise physicochemical properties and to explore its biological activities in greater detail.
References
- 1. 2-AMINO-5-CHLORO-6-METHYLPYRAZINE | 453548-87-3 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN102924370A - 2-amino-5-methylpyridine preparation method - Google Patents [patents.google.com]

